Ethyl 2-[(3-chloropropanoyl)amino]benzoate
Description
Ethyl 2-[(3-chloropropanoyl)amino]benzoate (C₁₂H₁₄ClNO₃) is an ester derivative of benzoic acid featuring a 3-chloropropanoylamino substituent at the 2-position of the aromatic ring. This compound is structurally characterized by its ethyl ester group and a chlorinated acylated amine side chain, which confers distinct electronic and steric properties.
Properties
CAS No. |
55301-53-6 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)benzoate |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-5-3-4-6-10(9)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
OXAWLAJPJIUJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of ethyl benzoate with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a base.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Ethyl 2-[(3-hydroxypropanoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-chloropropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases in the body, releasing the active benzoic acid derivative. The chloropropanoyl group can undergo further metabolic transformations, leading to the formation of various metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl 2-[(3-chloropropanoyl)amino]benzoate with three structurally or functionally related compounds:
Reactivity and Functional Group Analysis
- Electron-Withdrawing vs. Donating Effects: The 3-chloropropanoyl group in the target compound is electron-withdrawing, which may reduce reactivity in polymerization compared to ethyl 4-(dimethylamino)benzoate, where the dimethylamino group is electron-donating. This difference is critical in resin systems, where electron-donating groups enhance radical initiation efficiency .
- In contrast, chlorimuron ethyl ester’s sulfonylurea group enables herbicidal activity by disrupting plant amino acid synthesis .
- Stability and Degradation : Chlorinated side chains (as in the target compound) may confer environmental persistence, akin to chlorimuron ethyl ester’s stability in agricultural settings . Simpler analogs like benzoic acid (Imp. C(EP), C₇H₆O₂) lack such stability but are easier to purify .
Biological Activity
Ethyl 2-[(3-chloropropanoyl)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHClN\O
- Molecular Weight : 239.67 g/mol
- CAS Number : 51051-08-2
The compound features an ethyl ester group, an amino group, and a chloropropanoyl moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The precise molecular targets remain under investigation, but potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : It may interact with receptors involved in pain and inflammation signaling pathways.
Anti-inflammatory Effects
Research indicates that this compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to decrease the production of inflammatory cytokines in cell cultures. For instance:
- Study Findings : A study reported a significant reduction in interleukin-6 (IL-6) levels when cells were treated with the compound compared to control groups.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial tests indicate that it possesses activity against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have explored the efficacy of this compound in various biological models:
-
In Vivo Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.
- Results : Treatment with the compound resulted in a significant decrease in paw swelling and joint inflammation compared to untreated controls, indicating its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Efficacy Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
